Alanyl ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanyl ornithine is a dipeptide.
Scientific Research Applications
Allosteric Control in Enzymatic Reactions
Alanyl ornithine, through its component ornithine, plays a role in the allosteric control of enzymes. A study revealed that certain amino acids, including ornithine, are crucial for the binding and allosteric signal transmission in carbamoyl phosphate synthetase (CPS) from Escherichia coli. This finding underscores the importance of ornithine in enzyme regulation and functionality (Pierrat, Javid-Majd, & Raushel, 2002).
Enhancing Microbial Fermentation for Amino Acid Production
Ornithine, a key component of alanyl ornithine, is vital in microbial fermentation processes. Research has demonstrated the potential of engineered Corynebacterium glutamicum strains to enhance l-ornithine production, a significant advancement in the food and medicine industries. This metabolic engineering presents a promising avenue for the industrial production of l-ornithine (Zhang, Gao, Chu, & Ye, 2019).
Novel Amino Acid Biosynthesis
D-ornithine, a component of alanyl ornithine, can lead to the production of new amino acids, such as pyrroline-carboxy-lysine (Pcl), through the modification of pyrrolysine biosynthesis. This discovery expands our understanding of amino acid diversity and their biosynthetic pathways, highlighting the potential of ornithine derivatives in synthetic biology (Cellitti et al., 2011).
Role in Enzymatic Activity and Stability
Ornithine's role in maintaining enzymatic activity and stability is highlighted in a study where mutations in ornithine decarboxylase significantly altered the enzyme's properties. This research contributes to our understanding of enzyme functionality and the importance of specific amino acids like ornithine in enzymatic reactions (Lu, Stanley, & Pegg, 1991).
Bacterial Peptidoglycan Composition
Ornithine's inclusion in the peptidoglycan of certain bacterial strains, as seen in Serinicoccus marinus, indicates its structural significance in microbial cell walls. This knowledge is crucial for understanding bacterial taxonomy and physiology (Yi, Schumann, Sohn, & Chun, 2004).
properties
CAS RN |
643755-41-3 |
---|---|
Product Name |
Alanyl ornithine |
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(10)7(12)11-6(8(13)14)3-2-4-9/h5-6H,2-4,9-10H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI Key |
VUEDSARGIZJRJU-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N |
SMILES |
CC(C(=O)NC(CCCN)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alanyl ornithine; Dipeptide ao-a; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.